molecular formula C30H46O7 B1141884 Ganoderic Acid C2

Ganoderic Acid C2

Cat. No.: B1141884
M. Wt: 518.7 g/mol
InChI Key: RERVSJVGWKIGTJ-RQLZKMEDSA-N
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Mechanism of Action

Target of Action

Ganoderic Acid C2 (GAC), a triterpenoid isolated from Ganoderma lucidum, has been found to interact with several targets. The primary targets of GAC are STAT3 and TNF . These targets play crucial roles in immune and inflammatory response-related pathways .

Mode of Action

GAC exerts its effects by interacting with its primary targets, STAT3 and TNF. Molecular docking studies have shown that GAC binds well with these proteins . This interaction leads to changes in the immune response, particularly in the context of cyclophosphamide-induced immunosuppression .

Biochemical Pathways

GAC is a product of the mevalonate pathway . This pathway uses acetyl-coenzyme A as an initial substrate, which condenses to form 3-hydroxy-3-methylglutaryl-CoA. This is subsequently reduced to form mevalonate, which then forms isopentenyl-diphosphate and its double bond isomer dimethylallyl pyrophosphate . These compounds further condense to form triterpenes, such as GAC .

Result of Action

The interaction of GAC with its targets leads to various molecular and cellular effects. It has been found to exert multiple pharmacological activities, including immunomodulatory properties . In animal experiments, GAC improved immunity as well as STAT3 and TNF gene expression in cyclophosphamide-induced immunosuppression .

Action Environment

The biosynthesis and action of GAC can be influenced by various environmental factors. These include nutritional conditions, physical means, and single chemical or biological signals . Different environmental stressors can lead to different interactions of signaling molecules, demonstrating the complexity of the signaling regulatory networks .

Biological Activity

Immunomodulatory Effects

GAC has been shown to exert profound immunomodulatory effects, particularly in models of immunosuppression induced by cyclophosphamide (CY). Research indicates that GAC enhances immune responses by upregulating key immune-related genes, specifically STAT3 and TNF (Tumor Necrosis Factor) .

Key Findings:

  • Targets Identified: A total of 56 targets associated with GAC were identified through bioinformatics analyses, primarily linked to immune and inflammatory response pathways.
  • Molecular Docking: GAC demonstrated strong binding affinity to STAT3 and TNF proteins, suggesting a mechanism for its immunomodulatory effects .
  • Experimental Validation: Animal studies confirmed that GAC administration improved immunity in CY-induced immunosuppression models, with enhanced expression of STAT3 and TNF genes .

The mechanisms underlying the biological activity of GAC involve several pathways:

  • Regulation of Inflammatory Responses: GAC influences pathways related to inflammation and immune activation, enhancing cellular responses to peptides and regulating small molecule metabolism .
  • Protein Kinase Activity: The compound is involved in various protein kinase activities, crucial for cellular signaling and response mechanisms .

Pharmacological Properties

GAC's pharmacological properties extend beyond immunomodulation. It has been implicated in:

  • Anti-cancer Activity: GAC exhibits potential anti-tumor effects, with studies indicating its ability to induce apoptosis in cancer cells .
  • Neuroprotective Effects: Similar compounds derived from Ganoderma have shown promise in neuroprotection, potentially beneficial in conditions like ischemic stroke .

Case Studies and Experimental Data

Several studies have evaluated the efficacy of GAC through various experimental approaches:

StudyMethodologyKey Findings
Study 1ELISA and qRT-PCR on CY-induced immunosuppression modelConfirmed upregulation of immune genes (STAT3, TNF) upon GAC treatment
Study 2Molecular docking analysisIdentified strong interactions between GAC and key immune proteins
Study 3Animal experimentsDemonstrated improved immune function in treated subjects compared to controls

Future Directions

The ongoing research into GAC's biological activities suggests its potential as a therapeutic agent for various conditions. The integration of bioinformatics with experimental validation provides a robust framework for understanding its mechanisms and enhancing its application in clinical settings.

Properties

IUPAC Name

(2R,6R)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-19,21-23,32,34-35H,8-14H2,1-7H3,(H,36,37)/t15-,16-,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERVSJVGWKIGTJ-RQLZKMEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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